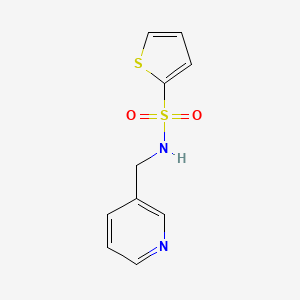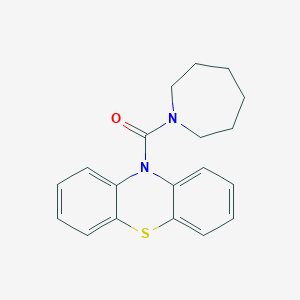![molecular formula C20H22N4O2S B5565435 3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5565435.png)
3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of piperidine derivatives is complex and varies based on the specific compound. For example, the molecular formula for 3-(Piperidin-3-yl)pyridine is C10H14N2 .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters is a reaction utilized in the synthesis of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific compound. For instance, 3-(Piperidin-3-yl)pyridine has a molecular weight of 162.23 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Abstract : A study on the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which includes the sulfonamide group, has revealed its potential for antimicrobial activity. The formation of different derivatives like pyrazoles, isoxazoles, and pyrimidinethiones suggests the versatility of this compound in creating diverse chemical structures with possible antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Methodology for Ionic Liquids
- Abstract : Research on direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including a variety related to the compound , has been instrumental in developing methodologies for producing room temperature ionic liquids (RTILs). This simple route demonstrates the compound's utility in creating versatile ionic liquids (Zhang, Martin, & Desmarteau, 2003).
Development of Antiulcer Agents
- Abstract : In a study focused on developing antiulcer agents, new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized. These compounds, related to the subject compound, were explored as potential antisecretory and cytoprotective agents against ulcers. Although they didn't show significant antisecretory activity, some displayed good cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Methylsulfanylation and Arylation in Chemistry
- Research into the methylsulfanylation of imidazo[1,2-a]pyridines and direct C-3 arylation with aryl tosylates and mesylates has contributed to a better understanding of complex chemical processes. These studies provide insights into the regioselective manipulation of compounds similar to the one , highlighting their importance in synthetic chemistry (Chen et al., 2017); (Choy et al., 2015).
Industrial and Technological Applications
- Abstract : Studies on the additives used in electrolytic coloring of anodized aluminum, involving compounds like imidazole and pyridine derivatives, have shown significant impact on the industry. This research provides a foundational understanding of how similar compounds can influence industrial processes like aluminum coloring, thereby highlighting their practical applicability (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[2-[1-(benzenesulfonyl)piperidin-3-yl]imidazol-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,19-8-2-1-3-9-19)24-12-5-7-18(16-24)20-22-11-13-23(20)15-17-6-4-10-21-14-17/h1-4,6,8-11,13-14,18H,5,7,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHAGZKEPZELOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC=CN3CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)
![ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5565372.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)
![1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)
![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)


![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5565401.png)
![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5565406.png)
![4-(4-morpholinylmethyl)-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5565429.png)
![3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione](/img/structure/B5565441.png)

![2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5565465.png)
![4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5565473.png)